[(2-Bromo-5-methoxyphenyl)methyl]hydrazine
Description
(2-Bromo-5-methoxybenzyl)hydrazine is an organic compound with the molecular formula C8H11BrN2O It is a derivative of benzyl hydrazine, where the benzyl group is substituted with a bromine atom at the second position and a methoxy group at the fifth position
Properties
CAS No. |
887595-76-8 |
|---|---|
Molecular Formula |
C8H11BrN2O |
Molecular Weight |
231.09 g/mol |
IUPAC Name |
(2-bromo-5-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11BrN2O/c1-12-7-2-3-8(9)6(4-7)5-11-10/h2-4,11H,5,10H2,1H3 |
InChI Key |
RRWGXZQCDBRCRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-bromo-5-methoxybenzyl)hydrazine typically involves the reaction of (2-bromo-5-methoxybenzyl) bromide with hydrazine hydrate. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
(2-Bromo-5-methoxybenzyl) bromide+Hydrazine hydrate→(2-Bromo-5-methoxybenzyl)hydrazine
Industrial Production Methods: Industrial production methods for (2-bromo-5-methoxybenzyl)hydrazine are not well-documented in the literature. the synthesis on a larger scale would likely follow similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position activates the aromatic ring for electrophilic aromatic substitution , while the hydrazine group enables nucleophilic attacks. Key reactions include:
Table 1: Nucleophilic substitution reactions
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine group substitution | Alkylation with alkyl halides | N-alkylated hydrazine derivatives | Precursors for pharmaceuticals |
| Bromine displacement | Pd-catalyzed coupling (e.g., Suzuki) | Biaryl compounds | Material science applications |
Example: Reaction with iodomethane under basic conditions yields N-methylated derivatives through hydrazine alkylation.
Condensation Reactions
The hydrazine moiety participates in condensation reactions with carbonyl compounds (ketones, aldehydes) to form hydrazones. This reactivity is exploited in synthesizing heterocyclic compounds:
Mechanism :
-
Nucleophilic attack by hydrazine on the carbonyl carbon.
-
Elimination of water to form a hydrazone intermediate.
-
Cyclization under acidic/basic conditions to generate pyrazoles or triazoles.
Table 2: Condensation partners and products
| Carbonyl Compound | Product | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | Benzylidene hydrazine | 78 | |
| Cyclohexanone | Cyclohexylidene hydrazine | 65 |
Oxidation Reactions
The hydrazine group is susceptible to oxidation, forming diazenium or azide intermediates. Common oxidants include:
-
Iodine (I₂) : Catalyzes radical formation via air oxidation, enabling aryl radical generation for coupling reactions .
-
Hydrogen peroxide (H₂O₂) : Converts hydrazine to diazonium salts, useful in azo dye synthesis.
Radical coupling example :
Under catalytic iodine, [(2-bromo-5-methoxyphenyl)methyl]hydrazine generates phenyl radicals (E ) via a diazonium intermediate (D ). These radicals participate in C–C bond formation with alkenes or alkynes :
Electrophilic Aromatic Substitution
The bromine atom directs incoming electrophiles to the para position relative to itself. Notable substitutions include:
-
Nitration : Introduces nitro groups at the 4-position.
-
Sulfonation : Adds sulfonic acid groups for solubility enhancement.
Table 3: Directed substitution reactions
| Electrophile | Position | Catalyst | Product Use |
|---|---|---|---|
| NO₂⁺ (from HNO₃/H₂SO₄) | Para to Br | H₂SO₄ | Explosives intermediates |
| SO₃H⁺ (from SO₃) | Para to Br | FeCl₃ | Surfactant synthesis |
Scientific Research Applications
(2-Bromo-5-methoxybenzyl)hydrazine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anticancer and antimicrobial activities.
Material Science: It can be used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of (2-bromo-5-methoxybenzyl)hydrazine is not fully understood. it is believed to interact with biological molecules through its hydrazine moiety, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
(2-Bromo-5-methoxybenzyl)amine: Similar structure but with an amine group instead of a hydrazine group.
(2-Bromo-5-methoxybenzaldehyde): Similar structure but with an aldehyde group instead of a hydrazine group.
Uniqueness: (2-Bromo-5-methoxybenzyl)hydrazine is unique due to its hydrazine moiety, which imparts distinct reactivity and potential biological activity compared to its analogs. The presence of both bromine and methoxy groups also influences its chemical behavior and applications.
This detailed overview provides a comprehensive understanding of (2-bromo-5-methoxybenzyl)hydrazine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
[(2-Bromo-5-methoxyphenyl)methyl]hydrazine is a hydrazine derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
[(2-Bromo-5-methoxyphenyl)methyl]hydrazine, often referred to in literature as a hydrazone or Schiff base, is characterized by the presence of a bromine atom and a methoxy group on the phenyl ring. This structural configuration is believed to influence its biological activity significantly.
Antimicrobial Properties
Research indicates that [(2-Bromo-5-methoxyphenyl)methyl]hydrazine exhibits notable antimicrobial activity against various bacterial strains. The compound's effectiveness can be assessed using Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration of a substance that inhibits microbial growth.
Table 1: Antimicrobial Activity of [(2-Bromo-5-methoxyphenyl)methyl]hydrazine
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 4.9 |
| Escherichia coli | 9.9 |
| Pseudomonas aeruginosa | 4.9 |
| Bacillus subtilis | 79.0 |
These results suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values comparable to or lower than standard antibiotics such as kanamycin B .
Anticancer Activity
In addition to its antimicrobial effects, [(2-Bromo-5-methoxyphenyl)methyl]hydrazine has been explored for its anticancer potential. Studies have shown that hydrazine derivatives can inhibit various cancer cell lines by interfering with cell cycle progression and inducing apoptosis.
Case Study: Anticancer Mechanism
In vitro studies demonstrated that [(2-Bromo-5-methoxyphenyl)methyl]hydrazine induces apoptosis in cancer cells through the activation of caspase pathways and modulation of signaling molecules such as STAT3 (signal transducer and activator of transcription 3). This suggests a mechanism where the compound may disrupt cancer cell survival pathways .
The biological activity of [(2-Bromo-5-methoxyphenyl)methyl]hydrazine is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Cellular Signaling Modulation : By affecting signaling pathways such as STAT3, the compound can alter gene expression related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that hydrazine derivatives can induce oxidative stress in microbial cells, leading to cell death .
Research Findings
Recent literature highlights ongoing research into the synthesis and evaluation of various derivatives of hydrazines, including [(2-Bromo-5-methoxyphenyl)methyl]hydrazine. These studies focus on optimizing their pharmacological profiles and understanding structure-activity relationships (SAR).
Table 2: Summary of Research Findings
Q & A
Q. What are the recommended synthetic routes for [(2-Bromo-5-methoxyphenyl)methyl]hydrazine, and how can reaction conditions be optimized?
A common method involves reacting an ester precursor (e.g., ethyl 5-bromo-2-methoxybenzyl carboxylate) with hydrazine hydrate under reflux in methanol for 8–12 hours. Excess hydrazine ensures complete conversion, followed by solvent removal under reduced pressure and recrystallization from ethanol or water to isolate the product . Key parameters include:
- Temperature : Reflux (~65–70°C for methanol).
- Molar ratio : Hydrazine:ester = 2:1 to drive the reaction to completion.
- Purification : Use polar solvents (e.g., water or ethanol) to remove unreacted hydrazine.
Q. Table 1: Example Reaction Conditions
| Precursor | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Ethyl 5-bromo-2-methoxybenzyl carboxylate | Methanol | 65–70 | 8–12 | 75–95 |
Q. How can the structure of [(2-Bromo-5-methoxyphenyl)methyl]hydrazine be confirmed experimentally?
Use X-ray crystallography for unambiguous confirmation. Single crystals can be grown via slow evaporation of a saturated ethanol solution. Refinement with SHELXL (part of the SHELX suite) is standard for small-molecule structures, providing bond lengths, angles, and torsion angles . Complementary techniques:
- NMR : and spectra to verify substituent positions (e.g., methoxy and bromine groups).
- IR : Confirm N–H and C=N stretches (~3300 cm and ~1600 cm, respectively).
Q. What safety protocols are critical when handling this compound?
Hydrazine derivatives are toxic and potentially carcinogenic. Key precautions:
- Exposure limits : Adhere to AEGL-1 (Acute Exposure Guideline Level 1) for methyl hydrazine analogs (0.0094 ppm for 8-hour exposure) .
- Ventilation : Use fume hoods to mitigate inhalation risks.
- Neutralization : Treat spills with dilute acetic acid to protonate reactive hydrazine groups.
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The 2-bromo-5-methoxy moiety enables Suzuki-Miyaura or Buchwald-Hartwig couplings. The bromine acts as a leaving group, while the methoxy group directs electrophilic substitution. For example:
Q. What contradictions exist in the thermal decomposition mechanisms of hydrazine derivatives, and how can they be resolved?
Conflicting studies propose:
- Radical pathways : Decomposition via NH radicals in the presence of Cu ions (e.g., in alkaline solutions) .
- Catalytic pathways : Metal-catalyzed decomposition (e.g., Pd or Ni) producing NH and N .
Resolution : Use isotopic labeling (e.g., -hydrazine) and in situ FTIR to track intermediates under varying conditions (pH, catalyst type) .
Q. Table 2: Decomposition Pathways
| Condition | Mechanism | Products | Supporting Evidence |
|---|---|---|---|
| Alkaline + Cu | Radical (NH) | N, HO | |
| Neutral + Pd | Catalytic cleavage | NH, H |
Q. How can differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) elucidate the compound’s thermal stability?
- DSC : Identify exothermic/endothermic events (e.g., melting or decomposition). For [(2-Bromo-5-methoxyphenyl)methyl]hydrazine, expect a melting endotherm at ~150–160°C, followed by decomposition above 200°C.
- TGA : Quantify mass loss steps. A 2-step process is typical:
Q. What computational methods are suitable for predicting the compound’s biological activity?
- Docking studies : Use AutoDock Vina with target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for anti-TB activity).
- QSAR models : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with observed bioactivity. For example, electron-withdrawing groups (Br, OCH) enhance binding to hydrophobic enzyme pockets .
Methodological Notes
- Avoid commercial sources : Prioritize peer-reviewed synthesis protocols over vendor-supplied data.
- Data validation : Cross-check crystallographic data (e.g., CCDC entries) with in-house XRD results to resolve discrepancies .
- Ethical reporting : Disclose purity (>95% by HPLC) and characterization details (e.g., elemental analysis) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
